molecular formula C10H6ClNO3 B12898482 4-Chlorobenzo[d]oxazole-2-acrylic acid

4-Chlorobenzo[d]oxazole-2-acrylic acid

Cat. No.: B12898482
M. Wt: 223.61 g/mol
InChI Key: SEKBAUBZVGQASF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzo[d]oxazole-2-acrylic acid (CAS 1803426-82-5) is a heterocyclic compound with a molecular formula of C10H6ClNO3 and a molecular weight of 223.61 g/mol . This high-purity compound (95%+) features a benzo[d]oxazole core substituted with a chlorine atom at the 4-position and an acrylic acid group at the 2-position, combining aromatic, electron-withdrawing, and carboxylic acid functionalities . This structure makes it a valuable building block in pharmaceutical and synthetic chemistry. Research applications for this compound and its structural analogs include use as a key intermediate in the development of antiproliferative agents and as a precursor for various heterocyclic systems . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution at the chlorine position, allowing for the synthesis of diverse derivatives . Store the product at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

(E)-3-(4-chloro-1,3-benzoxazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,(H,13,14)/b5-4+

InChI Key

SEKBAUBZVGQASF-SNAWJCMRSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[d]oxazole-2-acrylic acid typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with acryloyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[d]oxazole-2-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazole derivatives .

Scientific Research Applications

4-Chlorobenzo[d]oxazole-2-acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]oxazole-2-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 4-Chlorobenzo[d]oxazole-2-acrylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound* C₁₀H₆ClNO₃ 223.61 (estimated) Acrylic acid, oxazole, Cl Antiproliferative agents, synthetic intermediates
4-Chlorobenzo[d]thiazole-2-carboxylic acid C₈H₄ClNO₂S 213.64 Carboxylic acid, thiazole, Cl Pharmaceutical intermediates
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Acrylic acid, dihydroxybenzene Antioxidants, supplements, cosmetics
4-(4-Chloro-phenyl)-oxazole-2-carboxylic acid C₁₀H₆ClNO₃ 223.61 Carboxylic acid, oxazole, Cl-phenyl Synthetic chemistry
4-Chlorobenzo[d]oxazole-2-thiol C₇H₄ClNOS 185.63 Thiol, oxazole, Cl Ligand in coordination chemistry

*Note: The molecular formula and weight for this compound are estimated based on analogous compounds (e.g., 4a in ).

Q & A

Basic: What are the optimal synthetic routes for 4-chlorobenzo[d]oxazole-2-acrylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of substituted benzoic acid derivatives with acryloyl chloride or condensation of 4-chlorobenzaldehyde precursors with aminopyridine intermediates. Key steps include:

  • Condensation : Reacting 4-chlorobenzaldehyde with 2-aminopyridine under reflux in toluene or DMF, catalyzed by palladium or copper salts to form the oxazole ring .
  • Cyclization : Acid-mediated closure of intermediates, with temperature control (80–120°C) critical to avoid side reactions like over-oxidation or decarboxylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.